molecular formula C18H19N3O4 B15153775 4-(2,4-dimethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(2,4-dimethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B15153775
M. Wt: 341.4 g/mol
InChI Key: AQZLMWUGKJMWOO-UHFFFAOYSA-N
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Description

4-(2,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional methoxy groups attached to the phenyl ring. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . Another approach involves a three-component one-pot reaction using barbituric acid, aldehydes, and other reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

4-(2,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to intercalate into DNA strands can disrupt DNA replication and transcription processes, leading to antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C18H19N3O4/c1-24-9-6-7-10(13(8-9)25-2)14-15-11(4-3-5-12(15)22)19-17-16(14)18(23)21-20-17/h6-8,14H,3-5H2,1-2H3,(H3,19,20,21,23)

InChI Key

AQZLMWUGKJMWOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NN4)OC

Origin of Product

United States

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